molecular formula C8H10N2O B189426 2-Acetamido-6-methylpyridine CAS No. 5327-33-3

2-Acetamido-6-methylpyridine

Cat. No. B189426
CAS RN: 5327-33-3
M. Wt: 150.18 g/mol
InChI Key: UEXYAZLLFZIXHN-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution of 6-methyl-pyridin-2-ylamine (50 g, 0.462 mol) in acetic anhydride (200 mL) was heated to 90° C. for 90 minutes. The reaction mixture was cooled to room temperature and evaporated. An aqueous saturated solution of NaHCO3 was added to the residue until pH 8. The aqueous phase was extracted with ethyl acetate, the combined organic phases were dried over sodium sulfate, and the solvent was evaporated. The title compound was obtained as a white solid (68 g, 98%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>>[CH3:1][C:2]1[N:7]=[C:6]([NH:8][C:9](=[O:11])[CH3:10])[CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1=CC=CC(=N1)N
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
An aqueous saturated solution of NaHCO3 was added to the residue until pH 8
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC(=N1)NC(C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.